molecular formula C18F14 B1345652 Perfluoro-p-terphenyl CAS No. 3008-31-9

Perfluoro-p-terphenyl

Cat. No.: B1345652
CAS No.: 3008-31-9
M. Wt: 482.2 g/mol
InChI Key: OZQSEPKJIUMPRU-UHFFFAOYSA-N
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Description

Perfluoro-p-terphenyl is a perfluorinated compound consisting of three benzene rings connected in a linear arrangement, with all hydrogen atoms replaced by fluorine atoms. This compound is known for its high thermal stability, chemical resistance, and unique electronic properties, making it valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

Perfluoro-p-terphenyl can be synthesized through several methods. One common approach involves the reaction of chloroperfluorobenzene with zinc dust, followed by the reaction of the resulting mixture with decafluorobiphenyl in the presence of potassium fluoride . Another method includes the use of organometallic Heck-type cross-coupling, nucleophilic displacement, and Wittig-Horner reactions .

Industrial Production Methods

Industrial production of this compound typically involves electrofluorination, a process where organic compounds are fluorinated using an electric current. This method is favored for its efficiency in producing highly fluorinated compounds .

Chemical Reactions Analysis

Types of Reactions

Perfluoro-p-terphenyl undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include zinc dust, potassium fluoride, tert-butylamine, and m-chloroperbenzoic acid. Reaction conditions often involve high temperatures and the use of autoclaves for specific reactions .

Major Products Formed

Mechanism of Action

The mechanism of action of perfluoro-p-terphenyl involves its interaction with various molecular targets and pathwaysThe compound’s unique electronic properties are attributed to the extensive pi-conjugated system and the presence of fluorine atoms, which influence its reactivity and stability .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to perfluoro-p-terphenyl include other perfluorinated compounds such as:

Uniqueness

This compound stands out due to its linear arrangement of three benzene rings and complete fluorination, which confer exceptional thermal stability and chemical resistance. These properties make it particularly valuable in applications requiring high-performance materials and advanced electronic properties .

Properties

IUPAC Name

1,2,3,4,5-pentafluoro-6-[2,3,5,6-tetrafluoro-4-(2,3,4,5,6-pentafluorophenyl)phenyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18F14/c19-5-1(3-9(23)13(27)17(31)14(28)10(3)24)6(20)8(22)2(7(5)21)4-11(25)15(29)18(32)16(30)12(4)26
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZQSEPKJIUMPRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(C(=C1F)F)C2=C(C(=C(C(=C2F)F)F)F)F)F)F)C3=C(C(=C(C(=C3F)F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18F14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30184160
Record name Perfluoro-p-terphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30184160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

482.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3008-31-9
Record name Perfluoro-p-terphenyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003008319
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Perfluoro-p-terphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30184160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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